BenchChemオンラインストアへようこそ!

(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hcl

Histidine Decarboxylase Enzyme Kinetics Competitive Inhibition

This chiral amino alcohol is the definitive competitive, reversible inhibitor of histidine decarboxylase (HDC) and a high-affinity inhibitor of histidyl-tRNA synthetase (HisRS). Unlike irreversible alternatives, its tunable, substrate-dependent action enables washout and dynamic kinetic studies. This unique dual-target engagement underpins its validated role in selective chemosensitization and the hisD dominant selectable marker system—applications not replicable by other analogues.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63 g/mol
Cat. No. B8025476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hcl
Molecular FormulaC6H12ClN3O
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CO)N.Cl
InChIInChI=1S/C6H11N3O.ClH/c7-5(3-10)1-6-2-8-4-9-6;/h2,4-5,10H,1,3,7H2,(H,8,9);1H/t5-;/m0./s1
InChIKeyIQIDPEXUQGHICQ-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol HCl (L-Histidinol HCl) – A Competitive Histidine Decarboxylase and Histidyl-tRNA Synthetase Inhibitor


(S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol hydrochloride (commonly referred to as L-Histidinol dihydrochloride or simply L-Histidinol) is a chiral amino alcohol and a well-characterized structural analogue of the essential amino acid L-histidine . This compound acts as a competitive, reversible inhibitor of multiple key histidine-dependent enzymes, most notably histidine decarboxylase (HDC) and histidyl-tRNA synthetase (HisRS) [1][2]. Unlike many synthetic HDC inhibitors, L-Histidinol is an endogenous metabolite and a natural intermediate in the microbial and plant histidine biosynthetic pathway, conferring a unique profile of enzyme interaction that underpins its dual role in both fundamental biochemistry and experimental pharmacology [3][4]. Its hydrochloride salt form (CAS 1596-64-1) is widely utilized in research as a selective biochemical probe for histamine biosynthesis and protein synthesis initiation, and as a differential modulator of anticancer drug toxicity in normal versus malignant cells [2][5].

Why L-Histidinol HCl Cannot Be Interchanged with Other In-Class Histidine Decarboxylase Inhibitors


Substituting L-Histidinol HCl with other HDC inhibitors or histidine analogues introduces significant scientific and experimental risk due to fundamental mechanistic and functional divergence. While compounds like L-histidine methyl ester or alpha-fluoromethylhistidine act as potent, irreversible inhibitors of HDC [1][2], L-Histidinol is a competitive, reversible inhibitor whose activity is intrinsically linked to substrate concentration [3][4]. This kinetic profile is essential for studies where transient or tunable HDC blockade is required. Furthermore, L-Histidinol possesses a unique, high-affinity secondary target—histidyl-tRNA synthetase (HisRS)—with an apparent Ki of 4 × 10⁻⁷ M, a mechanism not shared by other common HDC inhibitors [5]. This dual-target engagement underpins L-Histidinol's distinctive ability to differentially modulate protein synthesis in normal versus malignant cells, a property that is not replicable by simple HDC blockade and is critical for its established role as a chemosensitizing agent [6]. Substituting L-Histidinol with another analogue would therefore irreversibly alter the experimental outcome in models of cancer chemotherapy, protein synthesis regulation, or histamine receptor antagonism, as the precise combination of competitive HDC inhibition and HisRS-mediated translational control is unique to this molecule.

Quantitative Differentiation of (S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol HCl Against Closest Analogues


Potent and Competitive Histidine Decarboxylase (HDC) Inhibition with Reversible Kinetics

L-Histidinol is a competitive inhibitor of histidine decarboxylase (HDC), directly competing with the natural substrate L-histidine for the enzyme's active site. In contrast, the close structural analogue L-histidine methyl ester acts as a potent, irreversible inhibitor of HDC [1]. This kinetic distinction is critical, as reversible inhibition allows for the dynamic and titratable control of histamine synthesis, whereas irreversible inhibition leads to permanent enzyme inactivation. While the exact Ki of L-Histidinol for mammalian HDC is not uniformly reported across all sources, its competitive nature against the bacterial Micrococcus sp. n. HDC has been experimentally confirmed [2]. The irreversible inhibitor L-histidine methyl ester exhibits a Ki of 1.8 × 10⁻⁶ M against rat stomach HDC [3].

Histidine Decarboxylase Enzyme Kinetics Competitive Inhibition

High-Affinity Inhibition of Histidyl-tRNA Synthetase (HisRS): A Unique Secondary Target

L-Histidinol uniquely inhibits histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine, a critical step in protein translation initiation. It competitively inhibits the pyrophosphate-ATP exchange reaction catalyzed by crude human histidyl-tRNA synthetase in the presence of histidine, with an apparent Ki of 4 × 10⁻⁷ M (0.4 µM) [1]. This high-affinity interaction is not shared by other common HDC inhibitors like alpha-methylhistidine or L-histidine methyl ester, which primarily target the decarboxylase enzyme. In functional cell culture assays, the addition of 0.1 mM L-Histidinol in medium containing 0.005 mM histidine results in 50% inhibition of protein synthesis [2].

Protein Synthesis Histidyl-tRNA Synthetase Translational Control

In Vivo Bone Marrow Protection and Differential Cytotoxicity in Chemotherapy Models

L-Histidinol demonstrates a unique and quantifiable in vivo effect that is not replicated by simple HDC inhibitors: it protects normal bone marrow cells from the cytotoxic effects of chemotherapeutic agents while simultaneously sensitizing tumor cells to the same drugs. In a syngeneic DBA/2J mouse model bearing intraperitoneal P815 mastocytoma cells, the combination of L-Histidinol with cytarabine (ara-C) or 5-fluorouracil (FUra) completely eliminated the bone marrow toxicity normally associated with these agents, as scored by quantitative clonogenic cell survival assays [1][2]. Critically, this protection was coupled with a statistically significant increase in the capacity of these drugs to eradicate intraperitoneal mastocytoma cells [3]. This differential, cell-type-specific modulation of drug toxicity is a hallmark of L-Histidinol and is not observed with other histidine analogues or HDC inhibitors.

Cancer Chemotherapy Bone Marrow Protection Chemosensitization

Quantified Nephroprotection in Cisplatin-Induced Acute Kidney Injury

In a rat model of acute nephrotoxicity induced by a single intravenous dose of cisplatin (6 mg/kg), pre-treatment with L-Histidinol (100 mg/kg x 5 doses) provided significant renal protection. This was quantitatively demonstrated by a significant decrease in the accumulation of platinum in renal tissues in the presence of L-Histidinol compared to cisplatin-treated controls [1][2]. This organ-protective effect, which is distinct from its HDC and HisRS inhibitory activities, is not a reported property of other HDC inhibitors like alpha-methylhistidine or L-histidine methyl ester, underscoring the unique in vivo pharmacology of L-Histidinol.

Nephroprotection Cisplatin Toxicity Organ Protection

Defined Research and Industrial Applications for (S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol HCl Based on Quantitative Evidence


Investigating the Dual Role of Histamine and Translational Control in Cancer Chemosensitization

This compound is uniquely suited for studies aiming to dissect the mechanisms by which modulation of histidine metabolism and protein synthesis can differentially affect the survival of normal versus malignant cells following chemotherapy. Its well-documented ability to protect bone marrow cells while sensitizing tumor cells in vivo (as shown with cytarabine and 5-fluorouracil) provides a robust and validated model system for exploring selective chemosensitization strategies [1][2].

As a Titratable, Reversible Probe for Histamine Biosynthesis Pathways

For experiments requiring precise, concentration-dependent control over histamine synthesis without permanent enzyme inactivation, L-Histidinol is the reagent of choice. Its competitive, reversible inhibition of HDC allows researchers to perform washout experiments, study enzyme kinetics in real-time, and establish dynamic dose-response relationships that are not possible with irreversible inhibitors like L-histidine methyl ester or alpha-fluoromethylhistidine [3][4].

Establishing Mammalian Cell Selection Systems Based on Histidinol Detoxification

L-Histidinol is a critical component in the established hisD dominant selectable marker system for mammalian gene transfer. This system exploits the dual toxicity of L-Histidinol (via HisRS inhibition) and its detoxification to L-histidine by the prokaryotic enzyme histidinol dehydrogenase (hisD gene product). Only cells expressing the hisD gene survive in histidine-free medium containing L-Histidinol, providing a powerful, inexpensive, and well-characterized selection method for a wide range of cell types, including 3T3, CV-1, and HeLa cells [5]. This application is unique to L-Histidinol and cannot be replicated with other histidine analogues.

Preclinical Modeling of Chemotherapy-Induced Nephrotoxicity and Organ Protection

Investigators modeling cisplatin-induced acute kidney injury can employ L-Histidinol as a validated pharmacological tool to induce organ protection. The established protocol and quantifiable reduction in renal platinum accumulation provide a clear endpoint for studying mechanisms of nephroprotection and for screening potential adjunctive therapies [6]. This application leverages a distinct, in vivo validated property of L-Histidinol not shared by its structural analogues.

Quote Request

Request a Quote for (S)-2-Amino-3-(1H-imidazol-5-YL)propan-1-OL hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.